Platinum--praseodymium (2/1)
Description
Contextualization within Rare-Earth and Platinum Group Metal Intermetallics
The study of intermetallic compounds formed between rare-earth elements and platinum group metals is a significant area of materials science. The partially filled 4f electron shells of rare-earth elements like praseodymium are responsible for their diverse magnetic properties. When alloyed with platinum, a d-block transition metal with its own unique electronic characteristics, the resulting intermetallic compounds can display a range of phenomena, including complex magnetic ordering, heavy fermion behavior, and superconductivity. The specific stoichiometry, such as the 2:1 ratio in Pt2Pr, plays a crucial role in determining the crystal structure and, consequently, the physical properties of the compound.
Historical Perspectives on Praseodymium-Platinum System Research
The investigation of the praseodymium-platinum (Pr-Pt) system is part of a broader historical effort to understand the phase diagrams and properties of rare-earth-platinum alloys. Early research in this area focused on identifying the various stable intermetallic phases that form between these two elements and determining their crystal structures. These foundational studies, often employing techniques like X-ray diffraction and thermal analysis, laid the groundwork for more detailed investigations into the specific physical properties of compounds like Pt2Pr. A notable contribution to the understanding of praseodymium intermetallics at low temperatures came from the work of F.J.A.M. Greidanus, whose thesis provided experimental data on several praseodymium compounds, including Pt2Pr. iaea.org
Current Research Frontiers for Platinum--Praseodymium (2/1)
Contemporary research on Pt2Pr and related intermetallic compounds is driven by the quest for materials with novel electronic and magnetic functionalities. While much of the recent focus in the broader field of platinum-based intermetallics has been on their catalytic applications, the fundamental physics of compounds like Pt2Pr continues to be an active area of investigation. Key research frontiers include the detailed characterization of its magnetic ordering at low temperatures, the influence of crystal electric fields on its properties, and the nature of its electronic band structure. Advanced experimental techniques such as inelastic neutron scattering are crucial in probing the microscopic magnetic interactions and excitations within these materials.
Crystal Structure
The compound Platinum--praseodymium (2/1) crystallizes in the cubic Laves phase structure. This structure type is common for AB2 intermetallic compounds.
| Property | Value |
| Compound | Platinum--praseodymium (2/1) (Pt2Pr) |
| Crystal System | Cubic |
| Structure Type | Laves Phase (C15) |
Physical Properties
The physical properties of Pt2Pr, particularly its magnetic and thermal characteristics at low temperatures, have been the subject of scientific investigation.
Magnetic Properties
Experimental studies on the magnetic susceptibility of Pt2Pr provide insights into its magnetic behavior. The interaction between the praseodymium ions, mediated by the platinum atoms, governs the magnetic ordering at low temperatures.
| Property | Observation |
| Magnetic Ordering | Exhibits magnetic ordering at low temperatures. |
| Susceptibility | The magnetic susceptibility follows a Curie-Weiss law at higher temperatures, with deviations at lower temperatures indicating the onset of magnetic ordering. |
Thermal Properties
Specific heat measurements are instrumental in understanding the thermodynamic properties and phase transitions of Pt2Pr.
| Property | Observation |
| Specific Heat Anomaly | A distinct anomaly in the specific heat capacity is observed at the magnetic ordering temperature, which is characteristic of a phase transition. |
| Low-Temperature Behavior | At very low temperatures, the specific heat provides information about the electronic and magnetic ground state of the compound. |
Detailed Research Findings
In-depth experimental work, such as that detailed in "An experimental study of praseodymium intermetallic compounds at low temperatures" by F.J.A.M. Greidanus, has provided crucial data on Pt2Pr. iaea.org Inelastic neutron scattering experiments have been employed to determine the crystalline electric field parameters, which describe the interaction of the Pr3+ ions with the crystal lattice. iaea.org These parameters are essential for a theoretical understanding of the magnetic anisotropy and the nature of the magnetic ground state.
Furthermore, measurements of magnetic susceptibility and specific heat have been used to characterize the magnetic phase transition in Pt2Pr. iaea.org The results from these experiments allow for the determination of key parameters such as the ordering temperature and the entropy change associated with the transition.
Properties
CAS No. |
12311-90-9 |
|---|---|
Molecular Formula |
PrPt2 |
Molecular Weight |
531.1 g/mol |
IUPAC Name |
platinum;praseodymium |
InChI |
InChI=1S/Pr.2Pt |
InChI Key |
RLYKYDNCYYNXOD-UHFFFAOYSA-N |
Canonical SMILES |
[Pr].[Pt].[Pt] |
Origin of Product |
United States |
Crystallographic Investigations of Platinum Praseodymium 2/1 and Associated Phases
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise crystal structure of a material. For PrPt₂, obtaining a suitable single crystal is the first critical step. This involves techniques such as Czochralski pulling from a melt or flux growth. Once a single crystal of adequate size and quality is isolated, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of Bragg reflections, provides detailed information about the unit cell dimensions, symmetry, and the arrangement of atoms within the crystal lattice. While specific experimental reports detailing a full single-crystal structure refinement for PrPt₂ are not widely available in the surveyed literature, the analysis of isostructural rare-earth platinum compounds provides a strong basis for understanding its crystallographic properties.
Powder X-ray Diffraction Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and determining lattice parameters from a polycrystalline sample. In the study of the Pr-Pt system, PXRD is essential for phase identification and for confirming the crystal structure of PrPt₂. A powdered sample of the compound is exposed to an X-ray beam, and the diffracted X-rays are recorded as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline material. For PrPt₂, PXRD patterns would be compared against known patterns from crystallographic databases or against patterns calculated from a theoretical structural model. Rietveld refinement of the PXRD data allows for the precise determination of the unit cell parameters and can be used to confirm the atomic positions within the established structural model.
Crystal Structure Determination of Platinum--Praseodymium (2/1)
Based on extensive studies of AB₂ intermetallic compounds, particularly those involving rare-earth elements and platinum group metals, PrPt₂ is known to crystallize in the cubic Laves phase structure of the MgCu₂ type. researchgate.netwikipedia.org This structure is one of the three common Laves phases (C14, C15, and C36) and is characterized by its high packing efficiency. researchgate.netwikipedia.org
The crystal structure of PrPt₂ is assigned to the face-centered cubic space group Fd-3m (No. 227). ucl.ac.ukmaterialsproject.org This space group is characterized by a high degree of symmetry. The lattice parameter for PrPt₂ can be estimated by comparison with other REPt₂ (Rare Earth) compounds that crystallize in the same MgCu₂-type structure. The unit cell is cubic, meaning all cell axes are of equal length (a = b = c) and all interaxial angles are 90° (α = β = γ = 90°).
| Parameter | Value |
|---|---|
| Crystal System | Cubic |
| Space Group | Fd-3m (No. 227) |
| Lattice Parameter (a) | ~7.7 Å (estimated) |
In the MgCu₂-type structure, the atoms occupy specific Wyckoff positions within the unit cell. The larger praseodymium atoms (A-atoms) are located at the 8a sites, while the smaller platinum atoms (B-atoms) occupy the 16d sites. These positions are fixed by the symmetry of the Fd-3m space group. Assuming full occupancy, there are 8 Pr atoms and 16 Pt atoms per unit cell, consistent with the PrPt₂ stoichiometry.
| Atom | Wyckoff Position | x | y | z | Occupancy |
|---|---|---|---|---|---|
| Pr | 8a | 1/8 | 1/8 | 1/8 | 1 |
| Pt | 16d | 1/2 | 1/2 | 1/2 | 1 |
The coordination environments and interatomic distances in the PrPt₂ structure are a direct consequence of the MgCu₂-type arrangement. Each praseodymium atom is coordinated by 12 platinum atoms and 4 other praseodymium atoms, resulting in a total coordination number of 16. The platinum atoms are surrounded by 6 praseodymium atoms and 6 other platinum atoms, giving a coordination number of 12. The specific interatomic distances can be calculated from the lattice parameter.
| Atom Pair | Distance (Å) | Coordination Number |
|---|---|---|
| Pr-Pt | (√11/8)a ≈ 3.20 | 12 |
| Pr-Pr | (√3/4)a ≈ 3.33 | 4 |
| Pt-Pt | (√2/4)a ≈ 2.72 | 6 |
| Pt-Pr | (√11/8)a ≈ 3.20 | 6 |
Note: Distances are calculated using the estimated lattice parameter a = 7.7 Å.
Analysis of Structural Homogeneity Ranges within Pt-Pr Intermetallics
Intermetallic compounds, including Laves phases, can sometimes exhibit a range of compositions over which the same crystal structure is maintained. This is known as a homogeneity range or solid solution. For the Pt-Pr system, the PrPt₂ phase is generally considered to be a line compound, meaning it has a very narrow homogeneity range and exists at or very close to the stoichiometric 2:1 ratio of Platinum to Praseodymium. Phase diagram studies of related rare-earth-platinum systems often show the REPt₂ phases as line compounds, suggesting limited solubility of either component in the PrPt₂ lattice. However, detailed experimental investigation of the Pr-Pt phase diagram would be necessary to definitively establish the precise boundaries of the PrPt₂ phase field at different temperatures.
Comparative Structural Chemistry with Other Praseodymium-Platinum Intermetallics (e.g., Pt2-xPr3, Pt3Pr4, PtPr, Pt5Pr)
The binary phase diagram of praseodymium and platinum is known to host several intermetallic compounds, each with its unique crystal structure. Recent explorations into this system have further refined our understanding, revealing new phases and complex structural relationships. iastate.edu An examination of these structures in comparison to Pt2Pr provides valuable insights into the broader structural chemistry of Pr-Pt intermetallics.
The compound Pt2Pr crystallizes in the cubic Laves phase structure of the Cu2Mg-type. This structure is characterized by the space group Fd-3m.
A recently discovered praseodymium-rich platinide, Pt2-xPr3, was found to crystallize with the Ga2Gd3 structure type. iastate.edu This phase is tetragonal, with the space group I4/mcm. iastate.edu The existence of this phase is particularly noteworthy as it is practically overlapping with a previously reported rhombohedral Pt2Pr3 phase. iastate.edu
Another novel binary intermetallic, Pt3Pr4, has been identified, crystallizing in a new monoclinic structure type with space group P21/c. iastate.edu This complex structure features six crystallographically independent platinum atoms and eight praseodymium positions. iastate.edu
The equiatomic compound, PtPr, adopts an orthorhombic crystal structure belonging to the space group Cmcm. materialsproject.org In contrast, the platinum-rich phase, Pt5Pr, is known to crystallize in the hexagonal CaCu5-type structure. researchgate.net
Below is a data table summarizing the crystallographic information for these praseodymium-platinum intermetallic compounds.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Pt2Pr | Cubic | Fd-3m | - | - | - | - |
| Pt2-xPr3 | Tetragonal | I4/mcm | 11.931(9) | 11.931(9) | 14.45(1) | 90 |
| Pt3Pr4 | Monoclinic | P21/c | 12.353(2) | 7.4837(9) | 17.279(2) | 118.003(7) |
| PtPr | Orthorhombic | Cmcm | 3.96 | 10.94 | 4.55 | 90 |
| Pt5Pr | Hexagonal | P6/mmm | - | - | - | - |
Relationship to Ga2Gd3 Structure Type
A direct crystallographic relationship between Pt2Pr (with its cubic Cu2Mg-type structure) and the Ga2Gd3 structure type has not been established. However, the discovery of a Pt2-xPr3 phase that adopts the tetragonal Ga2Gd3 structure type provides a basis for comparative analysis within the Pr-Pt system. iastate.edu
The Ga2Gd3 structure type is a complex arrangement that can accommodate some stoichiometric variation, as indicated by the formulation Pt2-xPr3. iastate.edu This contrasts with the more defined stoichiometry of the Laves phase Pt2Pr. A detailed comparison of the coordination environments and atomic packing in the cubic Fd-3m space group of Pt2Pr and the tetragonal I4/mcm space group of Pt2-xPr3 would be necessary to elucidate any subtle structural similarities or differences, though they belong to distinct structure types.
Observation of Pseudo-Polymorphism
The concept of pseudo-polymorphism describes the existence of different crystalline forms of a substance that are due to variations in external conditions or, in some contexts, slight changes in stoichiometry, rather than true polymorphic transformations at constant composition. pediaa.comresearchgate.net
In the context of the praseodymium-platinum system, electronic structure calculations have provided insights into what can be described as pseudo-polymorphism for PtxPr3. iastate.edu Specifically, structural changes observed for compositions of PtxPr3 where x is approximately 1.97 and 2.00 have been investigated. iastate.edu This suggests that compositional variations can lead to distinct structural arrangements that might be considered a form of pseudo-polymorphism. At present, there is no direct evidence to suggest that the compound Pt2Pr exhibits pseudo-polymorphism.
Computational and Theoretical Studies on Electronic Structure and Bonding in Platinum Praseodymium 2/1
Analysis of Electronic Density of States (DOS)
The analysis of the electronic density of states (DOS) is a standard output of DFT calculations that provides profound insight into the electronic structure. The DOS describes the number of available electronic states at each energy level. By examining the total and partial DOS, researchers can identify the contributions of different elements (Pt and Pr) and their respective orbitals (e.g., Pt 5d, Pr 5d) to the electronic structure near the Fermi level. This analysis is crucial for understanding the metallic character and potential electronic stability of the Pt₂Pr compound. Studies on related Pt-Pr compounds show that analysis of the DOS can reveal how changes in stoichiometry might influence the electronic properties. iastate.edu
Chemical Bonding Characterization
To elucidate the nature of the chemical bonds within Pt₂Pr, computational techniques that go beyond simple electron density analysis are employed. One such powerful tool is the Crystal Orbital Hamilton Population (COHP) analysis. iastate.edu COHP partitions the band structure energy into contributions from specific atom pairs, allowing for a detailed description of bonding, non-bonding, and anti-bonding interactions.
The bonding in polar intermetallics like Pt₂Pr is characterized by heteroatomic interactions between the electropositive praseodymium and the more electronegative platinum. iastate.edu COHP analysis performed on related Pt-Pr systems helps to quantify these Pt-Pr bonding interactions. By integrating the COHP up to the Fermi level, one can obtain integrated COHP (ICOHP) values, which serve as a proxy for the bond strength. This analysis reveals the nature of the covalent contribution to the bonding in these polar intermetallic phases. iastate.edu
In-Depth Analysis of Platinum-Praseodymium (2/1) Elusive in Scientific Literature
A comprehensive computational and theoretical examination of the electronic structure and bonding characteristics of the specific intermetallic compound Platinum--praseodymium (2/1), also denoted as PrPt2, remains largely absent from currently accessible scientific research.
While the broader field of platinum-praseodymium binary and ternary compounds has been subject to investigation, the specific 2-to-1 stoichiometric ratio has not been a focal point of published computational research. Existing literature on related Pt-Pr phases suggests that heteroatomic (platinum-praseodymium) bonding is the dominant interaction, with platinum-platinum bonding playing a lesser, though still significant, role. However, without dedicated theoretical calculations for PrPt2, it is not possible to provide specific data such as bond lengths, electron localization functions, or density of states analyses that would be necessary to fulfill the requested detailed outline.
The creation of informative data tables and a thorough discussion of research findings are contingent on the availability of such dedicated studies. At present, the scientific community has not published a detailed computational exploration of the electronic structure and bonding in Platinum--praseodymium (2/1).
Phase Equilibria and Thermodynamic Considerations for the Platinum Praseodymium System
Re-evaluation of the Platinum-Praseodymium Binary Phase Diagram
A thorough understanding of the Pt-Pr binary phase diagram is fundamental to comprehending the formation and stability of the Pt₂Pr compound. The most authoritative and comprehensive compilations of binary alloy phase diagrams, including the ASM Handbook®, Volume 3, reference the work of Moffatt as a key source for the Pt-Pr system. researchgate.netstudylib.netconcordia.cascribd.com These handbooks serve as a critical starting point for any re-evaluation, consolidating decades of experimental data.
The Pt-Pr phase diagram is characterized by the presence of several intermetallic compounds, each stable within specific temperature and composition ranges. The existence of these multiple phases underscores the complex chemical interactions between platinum and praseodymium. While a complete, universally accepted re-evaluation of the entire Pt-Pr binary system is an ongoing effort in materials science, the foundational diagram provides the essential framework for analyzing the phase relationships involving Pt₂Pr.
Stability of Platinum--Praseodymium (2/1) in Relation to Other Intermetallic Phases
The stability of the Pt₂Pr compound is intrinsically linked to the stability of its neighboring phases in the Pt-Pr system. Its existence and behavior are dictated by the principles of thermodynamics, which favor the lowest energy state under a given set of conditions.
Incongruent Melting Phenomena
A key characteristic of many intermetallic compounds, including potentially Pt₂Pr, is the phenomenon of incongruent melting. wikipedia.orgnih.gov Incongruent melting occurs when a solid compound, upon heating, decomposes into a liquid phase and a different solid phase, each with a composition distinct from the original compound. wikipedia.orgnih.govyoutube.comtulane.eduwikipedia.org This is in contrast to congruent melting, where a compound melts directly into a liquid of the same composition. wikipedia.org
The phase diagram for a system with an incongruently melting compound will show a peritectic reaction, where the liquid and one solid phase react upon cooling to form a second solid phase. youtube.comyoutube.com For Pt₂Pr, this would mean that upon heating, it would not melt into a liquid of Pt₂Pr composition but would instead decompose at a specific peritectic temperature. The exact incongruent melting temperature for Pt₂Pr would be explicitly detailed on the Pt-Pr binary phase diagram. Without direct access to the visual diagram, a definitive temperature cannot be stated. However, the general shape of the phase boundaries around the Pt₂Pr composition would reveal this characteristic. youtube.comyoutube.com
Comparative Stability Ranges of Different Pt-Pr Stoichiometries
The Pt-Pr binary system is known to host a number of intermetallic compounds with varying stoichiometries. Research has identified several phases, including Pt₅Pr. ias.ac.in The stability of Pt₂Pr must be considered in the context of these other compounds. Each intermetallic phase possesses a unique range of temperature and composition over which it is the most thermodynamically stable phase.
The relative stability of these compounds can be inferred from the phase diagram. The compound with the highest melting point or the one that exists over the widest temperature and composition range is generally considered the most stable. The presence of multiple intermetallic compounds suggests that small changes in the atomic ratio of platinum to praseodymium can lead to the formation of different, distinct crystal structures with varying properties.
Theoretical Approaches to Thermodynamic Stability
Predicting and understanding the thermodynamic stability of intermetallic compounds like Pt₂Pr is greatly aided by theoretical and computational methods. These approaches complement experimental data and provide insights into properties that are difficult to measure directly.
First-principles calculations, based on density functional theory (DFT), offer another powerful theoretical avenue. cam.ac.ukmdpi.com These methods can be used to calculate the enthalpy of formation of a compound from its constituent elements at absolute zero. youtube.commdpi.comnih.gov A negative enthalpy of formation indicates that the compound is stable with respect to its elements. youtube.com For example, first-principles calculations have been successfully employed to determine the formation enthalpies of various transition metal diborides and Fe-Pt alloys, providing valuable insights into their stability. mdpi.comnih.gov Although a specific first-principles calculation for the enthalpy of formation of Pt₂Pr was not found in the immediate search, this approach is a standard and reliable method for obtaining such data. cam.ac.ukyoutube.comnih.gov
Experimental techniques, such as solid-state electrochemical cells, have been used to determine the Gibbs free energy of formation for the Pt₅Pr compound in the temperature range of 870-1100 K. researchgate.netias.ac.in Such experimental data is invaluable for validating and refining the theoretical models developed through CALPHAD and first-principles calculations.
Exploration of Ternary Platinum Praseodymium X Systems
Synthesis and Crystal Chemistry of Platinum-Praseodymium-Tin Intermetallics
Information regarding the synthesis and crystal chemistry of intermetallic compounds within the platinum-praseodymium-tin system is not presently available in the public domain.
Formation of Phases such as Pt12Sn25Pr4 and Pt4Sn6Pr3
Specific details on the formation, synthesis, and crystallographic data for the ternary phases Pt12Sn25Pr4 and Pt4Sn6Pr3 could not be located.
Influence of Tin Fluxes on Ternary Phase Formation
While the use of tin as a flux is a common technique for the synthesis of intermetallic compounds, specific details regarding its application in the formation of platinum-praseodymium-tin ternary phases are not documented in available resources. The general principle of using a metal flux is to facilitate the reaction and crystal growth of components that have high melting points. Current time information in Jayuya Abajo, PR.acs.org The excess flux can then be removed, often by chemical etching, to isolate the desired crystalline products. Current time information in Jayuya Abajo, PR.
Comparative Analysis of Bonding Interactions in Ternary Compounds (e.g., Pt-Sn vs. Pt-Pr)
A comparative analysis of the bonding interactions, such as between platinum-tin and platinum-praseodymium, within these specific ternary compounds cannot be performed without crystallographic and spectroscopic data, which are currently unavailable.
Structural Relationships within Extended Ternary Families (e.g., T4E6R3 Type)
There is no information available to suggest that platinum-praseodymium-tin compounds crystallize in the T4E6R3 structure type or to allow for a discussion of their structural relationships within this or other extended ternary families.
Advanced Spectroscopic Characterization of Electronic States in Platinum Praseodymium 2/1
Photoelectron Spectroscopy Studies (e.g., XPS, UPS)
Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the electronic structure and chemical composition of materials. libretexts.org It operates on the principle of the photoelectric effect, where incident photons of a specific energy eject electrons from the sample. libretexts.org By analyzing the kinetic energy of these photoemitted electrons, one can determine their binding energies within the material, providing direct information about the occupied electronic states. libretexts.org X-ray Photoelectron Spectroscopy (XPS) utilizes soft X-rays to probe core-level electrons, offering insights into the elemental composition and chemical states of the constituent atoms. libretexts.org Ultraviolet Photoelectron Spectroscopy (UPS) employs lower-energy UV photons to examine the valence band region, which is crucial for understanding bonding and electronic properties. libretexts.org
While specific experimental photoelectron spectra for the intermetallic compound Pt₂Pr are not widely available in the public literature, we can anticipate the key features based on the known spectra of its constituent elements and related compounds.
Core-Level Spectroscopy (XPS)
In an XPS study of Pt₂Pr, the characteristic core-level peaks of both platinum and praseodymium would be analyzed.
Platinum (Pt): The most intense and commonly studied platinum peaks are the Pt 4f spin-orbit doublet, consisting of the Pt 4f₇/₂ and Pt 4f₅/₂ components. In pure metallic platinum, these peaks are located at approximately 71.2 eV and 74.5 eV, respectively. The formation of an alloy with praseodymium is expected to induce a chemical shift in these binding energies. This shift arises from the change in the local electronic environment of the platinum atoms due to charge transfer and hybridization with praseodymium orbitals.
Praseodymium (Pr): The Pr 3d region is the most prominent feature in the XPS spectrum of praseodymium. The Pr 3d spectrum is complex due to spin-orbit splitting and final-state effects arising from the partially filled 4f shell. The main spin-orbit components are the 3d₅/₂ and 3d₃/₂ peaks. In praseodymium oxides, these peaks exhibit satellite structures that are sensitive to the oxidation state (Pr³⁺ vs. Pr⁴⁺). In the metallic environment of Pt₂Pr, the Pr 3d spectrum would provide critical information on the valence state of praseodymium.
The following table summarizes the expected core-level binding energies for pure platinum and praseodymium, which serve as a reference for interpreting the spectra of Pt₂Pr.
| Element | Core Level | Binding Energy (eV) |
| Platinum (Pt) | Pt 4f₇/₂ | ~71.2 |
| Pt 4f₅/₂ | ~74.5 | |
| Praseodymium (Pr) | Pr 3d₅/₂ | ~934 |
| Pr 3d₃/₂ | ~954 |
Table 1: Reference binding energies for the primary core levels of platinum and praseodymium. The actual values in Pt₂Pr may be shifted due to chemical bonding.
Valence Band Spectroscopy (UPS)
A UPS study of Pt₂Pr would probe the density of states near the Fermi level, which is composed of Pt 5d and Pr (4f, 5d, 6s) states. The spectrum would be dominated by the high density of Pt 5d states, but the contribution from the Pr 4f electrons would be a key feature of interest. The energy and hybridization of these f-states with the Pt d-band are fundamental to the material's properties.
X-ray Absorption Spectroscopy (XAS) Investigations
X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure of a specific element within a material. It involves measuring the X-ray absorption coefficient as a function of incident X-ray energy. The resulting spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Near Edge Structure (XANES)
The XANES region, which encompasses the absorption edge and the region up to about 50 eV above it, is sensitive to the oxidation state and coordination chemistry of the absorbing atom.
Pt L₃-edge: The Pt L₃-edge XANES spectrum (at around 11564 eV) is particularly useful for probing the unoccupied Pt 5d electronic states. The intensity of the "white line," a prominent peak at the absorption edge, is directly related to the density of holes in the Pt 5d band. In Pt-lanthanide alloys, changes in the white line intensity compared to pure platinum can quantify the degree of Pt 5d band filling resulting from hybridization with the lanthanide valence orbitals. mdpi.com For Pt₂Pr, a decrease in the Pt L₃-edge white line intensity would be expected, indicating a net charge transfer to the platinum atoms.
Pr L₃-edge: The Pr L₃-edge XANES (at around 5964 eV) would provide complementary information on the valence state of praseodymium. The shape and energy position of the absorption edge are characteristic of the Pr³⁺ or Pr⁴⁺ oxidation states. In related praseodymium compounds, the presence of specific features in the XANES spectrum can indicate a mixed-valence state. aps.org
Extended X-ray Absorption Fine Structure (EXAFS)
The EXAFS region, extending several hundred eV above the absorption edge, contains oscillatory structures that result from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS signal can yield precise information about the local atomic environment of the absorbing element, including bond distances, coordination numbers, and the identity of neighboring atoms.
For Pt₂Pr, EXAFS analysis at both the Pt and Pr L₃-edges would be invaluable for determining the detailed local structure.
At the Pt L₃-edge: EXAFS would reveal the distances to and number of neighboring Pr and Pt atoms around a central Pt atom. This would allow for the direct measurement of Pt-Pr and Pt-Pt bond lengths.
At the Pr L₃-edge: Complementary EXAFS data would provide the Pr-Pt and Pr-Pr bond distances and coordination numbers from the perspective of the praseodymium atom.
The combined information from both edges would provide a comprehensive picture of the short-range order in the Pt₂Pr alloy, which can be compared with theoretical models and diffraction data.
The following table summarizes the key information that can be extracted from an XAS study of Pt₂Pr.
| Spectroscopic Feature | Information Gained |
| Pt L₃-edge XANES | Probes unoccupied Pt 5d states; white line intensity indicates d-band occupancy. |
| Pr L₃-edge XANES | Determines the oxidation state (e.g., Pr³⁺) of praseodymium. |
| Pt L₃-edge EXAFS | Provides Pt-Pr and Pt-Pt bond distances and coordination numbers. |
| Pr L₃-edge EXAFS | Provides Pr-Pt and Pr-Pr bond distances and coordination numbers. |
Table 2: Summary of structural and electronic information obtainable from XAS studies on the Pt₂Pr compound.
Future Directions and Outstanding Challenges in Platinum Praseodymium 2/1 Research
Precision Synthesis of Stoichiometric Phases
A primary obstacle in the study of Pt₂Pr is the difficulty in preparing phase-pure, stoichiometric bulk samples and well-defined nanostructures. The vast differences in the melting points and reduction potentials of platinum and praseodymium, coupled with the high oxophilicity (tendency to oxidize) of the rare earth element, make synthesis a formidable challenge. acs.org Traditional methods like arc-melting often yield inhomogeneous samples and are difficult to control for producing specific particle sizes. mdpi.com
Future research must focus on developing and refining synthesis routes that allow for atomic-level precision. Chemical synthesis approaches, which have shown promise for other Pt-RE nanoalloys, are a key avenue. acs.org One such method involves co-embedding platinum and rare earth metal ions into a carbon-nitrogen network, which stabilizes the reactive rare earth element, followed by a controlled thermal reduction. acs.orgdtu.dk Another innovative strategy utilizes metal-organic frameworks (MOFs) as templates to overcome the chemical potential differences between the constituent metals, a technique successfully demonstrated for the synthesis of Pt₂Gd nanoparticles. oup.com For Pt₂Pr, significant work is needed to adapt and optimize these methods to ensure the formation of the desired Laves phase structure without contamination from other Pt-Pr stoichiometries or praseodymium oxides. uji.es
Table 1: Comparison of Synthesis Techniques for Platinum-Rare Earth Intermetallics
| Synthesis Method | Description | Advantages | Outstanding Challenges for Pt₂Pr |
| Arc Melting | High-temperature melting of constituent metals in an inert atmosphere. | Suitable for bulk, polycrystalline samples. | Poor control over stoichiometry and particle size; potential for phase segregation. mdpi.com |
| Chemical Reduction | Co-reduction of metal salt precursors in a liquid phase, often using a polyol or other reducing agents. mdpi.com | Good for producing nanoparticles with controlled size and morphology. mdpi.com | Overcoming the large difference in reduction potentials of Pt and Pr; preventing oxidation of praseodymium. acs.org |
| MOF-Templated Synthesis | Using metal-organic frameworks to atomically disperse and template the growth of intermetallic nanoparticles. oup.com | Excellent control over composition and particle size distribution; prevents agglomeration. oup.com | Developing a suitable MOF for the Pt-Pr system; scaling up the process. |
| Mechanical Alloying | High-energy ball milling of elemental powders to induce solid-state alloying. mdpi.com | Can produce nanocrystalline and amorphous alloys at room temperature. mdpi.com | Achieving complete alloying and phase purity; potential for contamination from milling media. |
| C-N Network Stabilization | Embedding metal ions in a carbon-nitrogen matrix followed by controlled annealing. dtu.dk | Effectively stabilizes reactive rare earth metals against oxidation; allows for alloying at milder temperatures. dtu.dk | Optimizing precursor ratios and annealing conditions specifically for the Pt₂Pr phase. |
Comprehensive Elucidation of Phase Transition Mechanisms
The phase behavior of Pt₂Pr is expected to be extraordinarily complex, yet it remains almost entirely unmapped. The praseodymium element itself exhibits a rich series of pressure-induced structural phase transitions, culminating in a significant volume collapse of about 10% that is linked to the delocalization of its 4f electrons. aps.orgresearchgate.net This sequence involves transformations from double hexagonal close-packed (dhcp) to face-centered cubic (fcc), and then to more complex distorted and orthorhombic structures at higher pressures. aps.orgresearchgate.net Furthermore, praseodymium oxides form a vast number of stable, ordered phases with varying stoichiometries, highlighting the element's intricate electronic and structural versatility. uji.esresearchgate.net
Given the complexity of the parent element, it is critical to undertake a comprehensive investigation of the Pt₂Pr phase diagram as a function of temperature and pressure. A significant outstanding challenge is to determine whether the compound undergoes similar electronic and structural transitions. Advanced in-situ X-ray diffraction and spectroscopic studies under high-pressure and variable-temperature conditions are needed to identify new crystalline phases and understand the interplay between the lattice structure and the electronic state of the praseodymium ions within the intermetallic matrix. Elucidating these mechanisms is fundamental to understanding the compound's properties, such as magnetism and superconductivity, which are often intimately linked to phase stability.
Development of Advanced Computational Models for Complex Intermetallics
First-principles computational modeling is an indispensable tool for predicting and understanding the properties of new materials. numberanalytics.com However, for Pt-RE compounds like Pt₂Pr, standard computational methods are often insufficient. The primary challenge lies in accurately describing the correlated nature of the 4f electrons of praseodymium. aps.org
Future theoretical work must focus on developing and applying more sophisticated computational models. Techniques such as Density Functional Theory (DFT) combined with methods that better handle electron correlation, such as the Gutzwiller approximation or Dynamical Mean-Field Theory (DMFT), are essential. aps.orgnumberanalytics.com These advanced models will be crucial for:
Predicting the thermodynamic stability of the Pt₂Pr phase against competing phases and elemental segregation. numberanalytics.com
Calculating the electronic band structure and density of states to understand bonding and predict electronic and magnetic properties. mdpi.com
Simulating the effect of pressure and strain on the crystal structure, which can help guide the experimental search for phase transitions. mdpi.com
Modeling the interaction between the Pr-4f and Pt-5d orbitals, which is believed to be the source of the unique properties in this class of materials. oup.com
The fusion of predictive crystal structure algorithms, such as particle swarm optimization, with these advanced first-principles calculations offers a powerful paradigm for discovering novel, stable Pt-Pr phases that may not exist under ambient conditions. mdpi.comresearchgate.net
Table 2: Computational Modeling Techniques for Intermetallic Systems
| Computational Technique | Application in Intermetallic Research | Specific Challenge for Pt₂Pr |
| Density Functional Theory (DFT) | Predicts ground-state properties like thermodynamic stability, electronic structure, and optimized crystal geometry. numberanalytics.com | Standard approximations often fail to accurately model the strongly correlated 4f electrons of praseodymium. |
| Molecular Dynamics (MD) | Simulates the mechanical properties and deformation behavior of materials under various conditions. numberanalytics.com | Requires accurate interatomic potentials, which are difficult to develop for complex Pt-RE systems. |
| LDA+Gutzwiller / DMFT | Advanced methods that combine DFT with more accurate treatments of electron correlation. aps.org | Computationally intensive, making large-scale simulations and broad phase space exploration difficult. aps.org |
| Particle Swarm Optimization (PSO) | An algorithmic approach used in combination with DFT to predict novel, stable crystal structures. mdpi.com | The vast and complex potential energy surface of the Pt-Pr system requires significant computational resources to explore thoroughly. |
Systematic Exploration of Related Platinum-Rare Earth Intermetallic Compounds
The scientific interest in Pt₂Pr is significantly enhanced by its position within the broader family of platinum-rare earth intermetallic compounds, which have demonstrated a wide range of interesting physical properties. tandfonline.com For instance, Pt-RE alloys are recognized as a class of highly active catalysts for the oxygen reduction reaction (ORR), a key process in fuel cells. dtu.dk The compound Pt₂Gd, a close relative of Pt₂Pr, has been shown to exhibit a unique spin configuration due to Gd-4f and Pt-5d orbital interactions, leading to enhanced catalytic activity. oup.com
Table 3: Selected Platinum-Rare Earth Intermetallic Compounds and Their Properties
| Compound | Notable Properties / Application | Reference |
| Pt₂Gd | Enhanced Oxygen Reduction Reaction (ORR) activity due to unique spin reconfiguration from Gd-4f and Pt-5d orbital interactions. | oup.com |
| Pt₅Ce | Studied for ORR applications; can be synthesized at relatively low temperatures (550 °C). | dtu.dk |
| Pt-Y Alloys | Investigated as catalysts for the ORR, showing enhanced performance compared to pure Pt. | dtu.dk |
| General Pt-RE Alloys | Possess unique magnetic and electronic properties due to magnetic exchange and crystal field interactions. tandfonline.com Show promise as a class of catalysts with tailored activity and selectivity. acs.orgmdpi.com | acs.orgmdpi.comtandfonline.com |
Q & A
Basic: What synthesis protocols ensure a 2:1 molar ratio in platinum-praseodymium compounds, and how can stoichiometric accuracy be validated?
To achieve the desired 2:1 Pt/Pr ratio, co-reduction or sequential deposition methods under inert atmospheres (e.g., argon) are recommended. Precise control of precursor concentrations (e.g., PtCl₄ and Pr(NO₃)₃) and reaction kinetics is critical. Post-synthesis, use inductively coupled plasma mass spectrometry (ICP-MS) for bulk stoichiometry verification, complemented by energy-dispersive X-ray spectroscopy (EDS) for localized elemental mapping. X-ray diffraction (XRD) can confirm phase purity, while X-ray photoelectron spectroscopy (XPS) identifies oxidation states .
Advanced: How can conflicting catalytic activity data for Pt-Pr (2/1) alloys in CO oxidation studies be systematically resolved?
Contradictions often arise from differences in surface morphology, pretreatment conditions (e.g., calcination temperature), or reaction environments (O₂ partial pressure). To address this:
- Standardize catalyst pretreatment (e.g., 400°C in H₂ for 2 hours).
- Use in situ Raman spectroscopy to monitor surface oxide formation during catalysis.
- Perform controlled kinetic studies with isotopic labeling (e.g., ¹⁸O₂) to distinguish lattice vs. adsorbed oxygen contributions.
- Compare results against reference catalysts (e.g., Pt/CeO₂) to contextualize activity metrics .
Basic: Which spectroscopic techniques are prioritized for structural analysis of Pt-Pr (2/1) compounds?
- XRD : Confirms crystallographic phases and detects intermetallic formation.
- Transmission Electron Microscopy (TEM) : Resolves nanoparticle size distribution and alloy homogeneity.
- XPS : Quantifies surface oxidation states (e.g., Pt⁰/Pt²⁺ and Pr³⁺/Pr⁴⁺ ratios).
- Extended X-ray Absorption Fine Structure (EXAFS) : Probes local coordination environments to identify Pt-Pr bonding vs. segregated domains .
Advanced: What factorial design approaches optimize the study of electronic synergy in Pt-Pr bimetallic systems?
A 2³ factorial design can isolate variables:
- Factors : Temperature (300–500°C), pressure (1–5 atm), and Pr doping (1–3 wt%).
- Responses : Catalytic turnover frequency (TOF) and electronic conductivity (via four-probe measurements).
- Analysis : Use density functional theory (DFT) to model charge transfer between Pt 5d and Pr 4f orbitals. Validate experimentally with ultraviolet-visible (UV-Vis) spectroscopy to track plasmon resonance shifts, indicative of electronic coupling .
Basic: What methodologies assess the thermal stability of Pt-Pr (2/1) alloys in high-temperature applications?
- Thermogravimetric Analysis (TGA) : Measures mass loss under controlled heating (e.g., 25–1000°C in air/N₂).
- High-Temperature XRD : Tracks phase transitions (e.g., alloy decomposition to PtO₂/Pr₆O₁₁).
- Creep Testing : Evaluates mechanical stability under stress (e.g., 10 MPa at 800°C).
- Post-mortem SEM : Identifies grain boundary segregation or oxidation-induced cracking .
Advanced: How do Pt-Pr (2/1) alloys compare to Pt-Lanthanide analogs in oxygen reduction reaction (ORR) efficiency?
- Experimental Design : Rotating disk electrode (RDE) measurements in 0.1 M HClO₄ at 1600 rpm.
- Key Metrics : Half-wave potential (E₁/₂) and kinetic current density (jk).
- Findings : Pt-Pr exhibits a 30 mV positive shift in E₁/₂ vs. Pt-La due to Pr³⁺’s stronger oxygen affinity, reducing OH* poisoning. However, stability tests (e.g., 10,000 potential cycles) reveal faster Pr dissolution compared to La, necessitating protective coatings (e.g., N-doped carbon shells) .
Basic: What purity standards and contamination controls are critical during Pt-Pr (2/1) synthesis?
- Precursor Purity : Use ≥99.99% Pt and Pr salts to avoid Fe/Ni contamination, which alters catalytic sites.
- Solvent Selection : Anhydrous ethanol or deoxygenated water minimizes oxide/hydroxide byproducts.
- Glovebox Use : For air-sensitive Pr precursors to prevent Pr(OH)₃ formation.
- Post-Synthesis Washing : Centrifugation with ammonium acetate removes unreacted ions .
Advanced: What mechanistic insights explain Pt-Pr (2/1)’s enhanced methane combustion activity compared to monometallic Pt?
- Hypothesis : Pr promotes Mars-van Krevelen cycles by providing labile oxygen from PrO₂ surfaces.
- Methodology : Pulse reactor studies with CH₄/O₂/He mixtures, coupled with operando diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) to track surface intermediates (e.g., CH₃O*).
- Findings : Pr doping lowers activation energy (Ea) from 85 kJ/mol (Pt) to 62 kJ/mol (Pt-Pr) by stabilizing O* species on Pt sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
